N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea
Description
Significance of the Aromatic Urea (B33335) Moiety in Organic Chemical Research
The urea functional group is of foundational importance in the history of organic chemistry. In 1828, Friedrich Wöhler's synthesis of urea from inorganic precursors (ammonium cyanate) was a landmark event that helped to dismantle the then-prevalent theory of vitalism, which posited that organic compounds could only be produced by living organisms. researchgate.netnih.gov This historical context underscores the centrality of the urea structure to the discipline.
In modern research, the aromatic urea moiety is recognized as a "privileged structure." This term is used in medicinal chemistry to describe a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile scaffold for drug discovery. mdpi.com The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows aryl ureas to bind effectively within the active sites of various enzymes and receptors. researchgate.net
Consequently, aryl urea derivatives have been investigated for a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.net A significant number of approved drugs and clinical candidates, particularly in oncology, incorporate the N,N'-diaryl urea core. sigmaaldrich.com For instance, Sorafenib and Lenvatinib are multi-kinase inhibitor drugs used in cancer therapy that feature this structural motif. researchgate.netfrontiersin.org Beyond medicine, these compounds are also used as synthetic intermediates and have applications as resin precursors and agrochemicals. researchgate.net
Structural Framework of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea
The molecular structure of this compound is defined by a central urea bridge connecting a 4-acetylphenyl group and a 3-chlorophenyl group. While specific crystallographic data for this exact compound are not publicly documented, extensive research on closely related analogues, such as N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea, provides significant insight into its likely structural characteristics. frontiersin.orgscielo.br
The core urea moiety (–NH–CO–NH–) is essentially planar. frontiersin.org The two flanking phenyl rings are twisted relative to each other. In the analogous fluoro-compound, the dihedral angle between the fluorophenyl and 4-acetylphenyl rings is 11.6°. frontiersin.orgscielo.br A similar non-planar conformation is expected for this compound to minimize steric hindrance.
Key structural features include:
Hydrogen Bonding: The N-H groups are potent hydrogen bond donors, and the carbonyl oxygen is a strong acceptor. In the solid state, these groups are expected to form extensive intermolecular hydrogen bonds, often creating stable, layered packing structures in the crystal lattice. scielo.br
Substituent Effects:
The 4-acetyl group (–COCH₃) is an electron-withdrawing group that can participate in hydrogen bonding through its carbonyl oxygen.
The 3-chloro group (–Cl) is an electron-withdrawing halogen atom that influences the electronic properties of its attached phenyl ring and can participate in weaker halogen bonding interactions.
Below is a table summarizing the key identification and structural properties of the compound.
Table 1: Properties of this compound| Property | Value |
|---|---|
| CAS Number | 545353-41-1 |
| Molecular Formula | C₁₅H₁₃ClN₂O₂ |
| Molecular Weight | 288.73 g/mol |
| Core Moiety | N,N'-Disubstituted Urea |
| Substituent 1 | 4-acetylphenyl |
| Substituent 2 | 3-chlorophenyl |
Overview of Current Academic Research Trajectories for Aryl Urea Compounds
The investigation of aryl urea compounds remains a highly active and evolving area of academic and industrial research. The primary focus is on leveraging this scaffold for the development of new therapeutic agents.
Key research trajectories include:
Oncology and Kinase Inhibition: A major thrust of research is the design of diaryl ureas as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. sigmaaldrich.com Compounds are designed to target specific kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) to inhibit tumor growth and angiogenesis. sigmaaldrich.com
Immunotherapy: A newer direction involves the development of aryl ureas as inhibitors of enzymes involved in immune modulation, such as Indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.net IDO1 is an enzyme that helps tumors evade the immune system, and its inhibition is a promising strategy in cancer immunotherapy.
Antimicrobial Agents: There is ongoing interest in aryl ureas as potential antibacterial and antifungal agents. researchgate.net Research focuses on modifying the substituents on the aryl rings to enhance potency against various pathogens, including drug-resistant strains.
Multitarget Drug Discovery: Recognizing the ability of the urea scaffold to interact with multiple targets, researchers are designing single molecules that can modulate several disease-related proteins simultaneously. This approach is being explored in complex diseases like cancer, where hitting multiple pathways can be more effective. sigmaaldrich.com
The table below highlights some of the key research areas and the roles of aryl urea derivatives.
Table 2: Major Research Areas for Aryl Urea Derivatives| Research Area | Target/Application | Rationale |
|---|---|---|
| Oncology | Protein Kinase Inhibition (e.g., VEGFR, PDGFR, Raf) sigmaaldrich.comfrontiersin.org | The urea moiety acts as a key binding element (pharmacophore) to the kinase hinge region, inhibiting cell signaling pathways crucial for tumor growth. |
| Immunotherapy | IDO1 Inhibition researchgate.net | Blocking IDO1 prevents tumor-induced immune suppression, allowing the immune system to attack cancer cells. |
| Infectious Diseases | Antibacterial/Antifungal Agents researchgate.net | The scaffold can be adapted to disrupt microbial cellular processes. Liposolubility and electronic properties are tuned for efficacy. |
| Materials Science | Supramolecular Chemistry | The hydrogen-bonding capabilities of the urea group are utilized to form self-assembling structures and inclusion compounds (clathrates). |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)11-5-7-13(8-6-11)17-15(20)18-14-4-2-3-12(16)9-14/h2-9H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWHZOQXRNMTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545353-41-1 | |
| Record name | N-(4-ACETYLPHENYL)-N'-(3-CHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for N 4 Acetylphenyl N 3 Chlorophenyl Urea
Established Synthetic Routes for Disubstituted Aromatic Ureas
The formation of the urea (B33335) linkage is central to the synthesis of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea. Several reliable methods are employed for creating such disubstituted ureas from aromatic amines.
A primary and widely utilized method for synthesizing unsymmetrical ureas is the reaction between an isocyanate and an amine. commonorganicchemistry.comresearchgate.net This approach is straightforward and typically proceeds under mild conditions with high yields. For the target compound, this would involve the reaction of 3-chlorophenyl isocyanate with 4-aminoacetophenone.
The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. researchgate.netnih.gov This is followed by a proton transfer to yield the final urea product. nih.gov The reaction is generally conducted in an inert solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com A key advantage of this method is that it does not require a base or catalyst. commonorganicchemistry.com
Reaction Scheme: 3-chlorophenyl isocyanate + 4-aminoacetophenone → this compound
Another effective route involves the use of carbamoyl (B1232498) chlorides. In this method, a pre-formed carbamoyl chloride is reacted with an amine to form the urea linkage. To synthesize the target molecule, one could react 4-acetylphenylamine (4-aminoacetophenone) with 3-chlorophenylcarbamoyl chloride, or conversely, 3-chloroaniline (B41212) with 4-acetylphenylcarbamoyl chloride.
The synthesis of the carbamoyl chloride intermediate itself can be achieved by reacting the corresponding amine hydrochloride with phosgene (B1210022) or a phosgene equivalent. google.com The subsequent coupling with the second amine typically requires a base to neutralize the hydrochloric acid generated during the reaction. This method provides a controlled, stepwise approach to building the unsymmetrical urea.
N,N'-Carbonyldiimidazole (CDI) is a widely used and safer alternative to highly toxic phosgene-based reagents for synthesizing ureas. commonorganicchemistry.comresearchgate.net This method is often performed as a one-pot synthesis. The reaction proceeds by first activating one of the amine precursors with CDI to form a carbamoyl imidazole (B134444) intermediate. thieme-connect.com This intermediate is then reacted with the second amine, releasing imidazole and forming the desired urea. thieme-connect.com
To avoid the formation of symmetrical urea by-products, the order of addition is crucial. commonorganicchemistry.com Typically, the less reactive amine is reacted with CDI first, followed by the addition of the more reactive amine. This strategy allows for the efficient synthesis of unsymmetrical ureas like this compound. researchgate.netresearchgate.net The byproducts of this reaction, carbon dioxide and imidazole, are generally easy to remove. researchgate.net
Precursor Chemistry and Reagent Selection
The successful synthesis of this compound relies on the availability and purity of its key precursors: the two aromatic amine building blocks and a suitable carbonylating agent to form the urea bridge.
The two essential aromatic amine precursors for the target compound are 4-aminoacetophenone and 3-chloroaniline.
4-Aminoacetophenone: This compound serves as the acetylphenyl-containing precursor. One common laboratory and industrial synthesis route involves the reduction of 4-nitroacetophenone. chemicalbook.com This reduction can be achieved through catalytic hydrogenation, for instance, using a palladium catalyst. chemicalbook.com Another synthetic pathway involves a Smiles rearrangement reaction starting from p-hydroxyacetophenone. google.com
3-Chloroaniline: This precursor provides the chlorophenyl moiety. A standard synthesis method is the reduction of 3-chloronitrobenzene. atamanchemicals.comchemicalbook.com This reduction is often carried out using iron powder in the presence of an acid or via catalytic hydrogenation. atamanchemicals.comchemicalbook.com An alternative multi-step synthesis starting from benzene (B151609) involves nitration, followed by chlorination, and finally reduction of the nitro group. vedantu.com
The carbonyl group (C=O) that forms the core of the urea structure is introduced by a carbonylating agent. The choice of agent influences the reaction pathway and conditions.
Isocyanates: As described in section 2.1.1, aryl isocyanates (e.g., 3-chlorophenyl isocyanate) are highly effective reagents. They are typically synthesized by treating the corresponding primary amine with phosgene or a phosgene substitute like triphosgene (B27547). commonorganicchemistry.com
Phosgene and Equivalents: Phosgene (COCl₂) is a fundamental carbonylating agent but is extremely toxic. Safer, solid alternatives like triphosgene are often preferred. commonorganicchemistry.com These reagents can be used to generate isocyanates or carbamoyl chlorides in situ from amines.
N,N'-Carbonyldiimidazole (CDI): CDI is a mild and safe carbonylating agent that facilitates the coupling of two different amines in a one-pot reaction, as detailed in section 2.1.3. researchgate.netresearchgate.net It is considered one of the safest substitutes for phosgene. researchgate.net
Carbon Monoxide (CO): Direct carbonylation of amines using carbon monoxide is another route. chemistryviews.org These reactions are typically catalyzed by transition metals, such as palladium, and can be performed under oxidative conditions to yield ureas. acs.org While this method avoids toxic reagents like phosgene, it often requires high pressures and temperatures. chemistryviews.org
Reaction Condition Optimization and Yield Enhancement
Solvent Effects and Temperature Control
The selection of an appropriate solvent and the maintenance of optimal temperature are critical for maximizing the yield of diaryl ureas. The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. For instance, a very mild and efficient approach for urea synthesis involves using phenyl carbamates as intermediates, which are treated with an amine in dimethyl sulfoxide (B87167) (DMSO) at ambient temperature to generate ureas in high yield. google.com While many reactions can be performed efficiently at room temperature (approximately 22°C), the temperature can range up to 100°C. google.com
Another effective solvent for this class of reactions is 1,2-dimethoxyethane (B42094) (DME), particularly in palladium-catalyzed oxidative carbonylation reactions, with temperatures typically controlled between 90-100°C. acs.org The choice of solvent and temperature often depends on the specific synthetic route employed. For palladium-catalyzed C-N cross-coupling reactions, tert-Butanol (t-BuOH) has also been utilized as a solvent. nih.gov
| Solvent | Temperature Range (°C) | Synthetic Method | Reference |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Ambient (~22) - 100 | From Phenyl Carbamates and Amines | google.com |
| 1,2-Dimethoxyethane (DME) | 90 - 100 | Palladium-Catalyzed Oxidative Carbonylation | acs.org |
| tert-Butanol (t-BuOH) | Not specified | Palladium-Catalyzed C–N Cross-Coupling | nih.gov |
Catalytic Systems in Urea Formation
Catalysis plays a pivotal role in the modern synthesis of unsymmetrical ureas, offering pathways with higher efficiency and tolerance for a wide range of functional groups. Palladium-based catalysts are particularly prominent in these transformations. acs.orgnih.gov
One established method is the palladium-catalyzed C–N cross-coupling reaction, which allows for the synthesis of an array of diaryl ureas in good to excellent yields from aryl halides and ureas. nih.gov For the oxidative carbonylation of amines, a catalytic system composed of Palladium(II) iodide (PdI₂) in conjunction with an excess of Potassium Iodide (KI) has proven effective. acs.org Furthermore, Palladium on carbon (Pd/C) has been used to catalyze the carbonylation of azides in the presence of amines to furnish unsymmetrical ureas. organic-chemistry.org
Beyond palladium, other catalytic systems have been explored. Indium triflate, for example, catalyzes the synthesis of N-substituted ureas through the carbamoylation of amines, using urea as an eco-friendly carbonyl source. organic-chemistry.org For the production of urea from nitrogen oxides (NOx), carbon monoxide (CO), and a hydrogen source, hydrogenation catalysts such as platinum and rhodium have been utilized. google.com
| Catalyst System | Reactants | Synthetic Method | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | Aryl Halides, Ureas | C–N Cross-Coupling | nih.gov |
| PdI₂ / KI | Amines, CO, O₂ | Oxidative Carbonylation | acs.org |
| Pd/C | Azides, Amines, CO | Carbonylation | organic-chemistry.org |
| Indium Triflate (In(OTf)₃) | Alcohols/Amines, Urea | Carbamoylation | organic-chemistry.org |
| Platinum (Pt), Rhodium (Rh) | NOx, CO, H₂/H₂O | Hydrogenation/Carbonylation | google.com |
Mechanistic Studies of Urea Bond Formation
Understanding the reaction mechanism is fundamental to developing and optimizing synthetic routes. The formation of the urea bond in this compound, like other diaryl ureas, is predominantly governed by nucleophilic addition reactions.
Nucleophilic Addition Mechanisms
The most common and direct pathway for the synthesis of unsymmetrical diaryl ureas involves the nucleophilic attack of an amine on an isocyanate. nih.govorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of 4-aminoacetophenone with 3-chlorophenyl isocyanate, or vice versa.
The mechanism is initiated by the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacking the electrophilic carbon atom of the isocyanate group (-N=C=O). ncert.nic.inunacademy.com This attack on the carbonyl carbon of the isocyanate is a classic example of nucleophilic addition. organic-chemistry.orgncert.nic.in The isocyanate intermediate itself can be generated in situ from various precursors, such as through a Hofmann rearrangement of a primary amide or via palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate. organic-chemistry.org
This nucleophilic addition results in the formation of a tetrahedral intermediate, where the carbon atom's hybridization changes from sp² to sp³. ncert.nic.inunacademy.com This intermediate is transient and quickly rearranges to form the stable urea linkage. The reaction is often facilitated by a base, which can deprotonate the amine, increasing its nucleophilicity. ncert.nic.in
Transition State Analysis in Urea Synthesis
The key step in urea bond formation via the isocyanate route is the nucleophilic addition of the amine. The transition state of this step involves the simultaneous formation of the new nitrogen-carbon bond and the breaking of the carbon-oxygen pi bond within the isocyanate.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms and transition states in related urea syntheses. researchgate.net For the nucleophilic addition to a carbonyl or isocyanate group, the transition state is characterized by a specific geometry where the nucleophile approaches the electrophilic carbon. ncert.nic.in The molecule passes through a high-energy tetrahedral intermediate state before settling into the final, more stable urea product. ncert.nic.inunacademy.com The stability of this transition state can be influenced by factors such as the electronic properties of the substituents on the aromatic rings and the nature of the solvent. The urea moiety itself is capable of forming strong hydrogen bonds, which can play a role in stabilizing the transition state and the final product structure. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of N 4 Acetylphenyl N 3 Chlorophenyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
A detailed analysis of the ¹H NMR spectrum would involve the assignment of chemical shifts for each unique proton in the molecule. This would include the protons of the acetyl group, the aromatic protons on both the acetylphenyl and chlorophenyl rings, and the protons of the urea (B33335) linkage. However, no experimental ¹H NMR data for N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been reported.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Similarly, a ¹³C NMR spectral analysis would provide chemical shift values for each carbon atom, including the carbonyl carbons of the urea and acetyl groups, and the carbons of the aromatic rings. This information is crucial for confirming the carbon framework of the molecule. As with ¹H NMR, specific ¹³C NMR data for the target compound is not available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
Two-dimensional NMR techniques are essential for establishing the connectivity between atoms. COSY (Correlation Spectroscopy) would confirm proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and directly attached or more distant carbons, respectively. The absence of primary NMR data precludes any discussion of 2D NMR analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
Characteristic Vibrational Modes of the Urea Moiety (C=O, N-H)
The urea functional group exhibits characteristic vibrational modes, including the C=O stretching vibration and the N-H stretching and bending vibrations. For related diphenylurea compounds, the amide C=O stretch is typically observed around 1670 cm⁻¹. researchgate.net The N-H stretching vibrations are expected in the range of 3100-3300 cm⁻¹. researchgate.net
Aromatic Ring and Substituent Vibrations
The IR spectrum would also show characteristic absorptions for the aromatic rings and the acetyl and chloro substituents. These would include C-H stretching and bending vibrations for the aromatic rings and the C=O stretching of the acetyl group. Without an experimental spectrum for this compound, precise vibrational frequencies cannot be reported.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No experimental mass spectrometry data for this compound has been found in the public domain. While mass spectrometry is a standard method for confirming the molecular weight and studying the fragmentation of substituted diphenyl urea compounds, specific high-resolution data and fragmentation patterns for this particular molecule are unavailable. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
There are no published High-Resolution Mass Spectrometry (HRMS) studies for this compound. Therefore, an experimentally determined exact mass, which would confirm its elemental composition of C₁₅H₁₃ClN₂O₂, cannot be reported. sigmaaldrich.com
Fragmentation Pattern Interpretation
Without experimental mass spectra (MS/MS) data, an interpretation of the fragmentation pattern of this compound cannot be conducted. Such an analysis would typically describe the cleavage of the urea bridge and characteristic losses from the substituted phenyl rings, but this information is not available.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been determined or is not publicly available. Although detailed crystallographic data exists for analogous compounds, such as N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea, this information cannot be extrapolated to the 3-chloro substituted version due to the different electronic and steric effects of the substituent and its position on the phenyl ring. researchgate.netresearchgate.net
Crystal System, Space Group, and Unit Cell Parameters
No information regarding the crystal system, space group, or unit cell parameters for this compound is available.
Molecular Conformation and Geometry (Bond Lengths, Bond Angles, Torsion Angles)
Detailed geometric parameters, including bond lengths, bond angles, and torsion angles that define the three-dimensional shape of the molecule in the solid state, are unknown in the absence of a crystal structure.
Analysis of Intramolecular Interactions (e.g., N-H...O Hydrogen Bonds)
An analysis of the intramolecular interactions, such as hydrogen bonding that influences the molecular conformation, cannot be performed without crystallographic data.
Computational and Theoretical Chemistry Investigations of N 4 Acetylphenyl N 3 Chlorophenyl Urea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict molecular geometries, energies, and spectroscopic properties. For a molecule like N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea, DFT calculations would provide significant insights into its fundamental chemical characteristics.
Geometry Optimization and Equilibrium Structures
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral (torsion) angles that define its shape.
Key structural parameters that would be determined include:
The planarity of the central urea (B33335) moiety (-NH-CO-NH-).
The dihedral angles between the planes of the two aromatic rings (the 4-acetylphenyl group and the 3-chlorophenyl group). Studies on analogous molecules, such as N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea, show that these rings are typically twisted relative to each other. researchgate.netresearchgate.net In one such case, the dihedral angle between the fluorophenyl and 4-acetylphenyl rings was found to be 11.6°. researchgate.net
The bond lengths of the C=O, C-N, C-Cl, and C-C bonds.
The optimized geometry is crucial as it serves as the foundation for all subsequent computational analyses, including electronic and spectroscopic properties. The accuracy of the calculated geometry is often validated by comparing it with experimental data from X-ray crystallography if available. nih.gov
Interactive Table: Expected Key Geometric Parameters for Geometry Optimization This table illustrates the type of data that would be generated from a DFT geometry optimization. Actual values for the title compound are not available.
| Parameter | Description | Expected Finding |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O | Carbonyl bond of the urea group | Typically around 1.2-1.3 Å |
| C-N | Urea carbon to nitrogen bonds | Typically around 1.3-1.4 Å |
| C-Cl | Carbon-chlorine bond on the phenyl ring | Typically around 1.7-1.8 Å |
| Dihedral Angles (°) |
Electronic Structure Analysis: HOMO-LUMO Energy Gap and Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, such as the phenyl rings and the nitrogen atoms of the urea bridge.
LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be distributed over the electron-deficient regions, likely the acetyl group and the urea carbonyl group.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This energy gap is also instrumental in determining the electronic absorption properties of the molecule. nih.gov
Analysis of FMOs helps predict how the molecule will interact with other species; the HOMO is the site of electrophilic attack, while the LUMO is the site for nucleophilic attack. irjweb.com
Interactive Table: Conceptual Frontier Molecular Orbital Data This table outlines the conceptual data obtained from an FMO analysis. Specific values for the title compound are not available.
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability |
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. researchgate.net The map uses a color scale to denote different potential values:
Red: Indicates regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack. For this molecule, red areas would be expected around the highly electronegative oxygen atoms of the carbonyl and acetyl groups. researchgate.net
Blue: Indicates regions of positive electrostatic potential, which are electron-poor. These areas are favorable for nucleophilic attack. Positive potentials would likely be found around the hydrogen atoms of the N-H groups in the urea bridge. researchgate.net
Green/Yellow: Represents areas of neutral or near-zero potential.
Vibrational Frequency Calculations and Comparison with Experimental IR Spectra
Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. irjet.net
By comparing the calculated spectrum with an experimentally obtained FT-IR spectrum, a detailed assignment of the experimental absorption bands to specific molecular vibrations can be made. mdpi.com It is a standard practice to apply a scaling factor to the calculated (harmonic) frequencies to correct for systematic errors inherent in the theoretical methods, leading to a better agreement with experimental (anharmonic) data. nih.govmdpi.com Key vibrational modes for this compound would include the N-H stretch, the C=O stretch of the urea and acetyl groups, and various C-H and C-C vibrations within the aromatic rings.
Interactive Table: Representative Vibrational Mode Assignments This table shows examples of vibrational modes that would be assigned by comparing theoretical and experimental spectra. Frequencies are illustrative.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3200-3400 | Stretching of the amine bonds in the urea bridge |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds on the phenyl rings |
| C=O Stretch (Acetyl) | 1680-1700 | Stretching of the acetyl carbonyl bond |
| C=O Stretch (Urea) | 1630-1680 | Stretching of the urea carbonyl bond |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stabilizing energy associated with these interactions.
Charge Transfer Interactions and Delocalization
For this compound, NBO analysis would be used to investigate intramolecular charge transfer (ICT). This analysis would likely reveal significant delocalization of the lone pair electrons from the nitrogen atoms into the antibonding orbital (π) of the adjacent carbonyl group (n → π interaction). This interaction is characteristic of amides and ureas and contributes to the planarity and stability of the urea bridge.
Intermolecular Bonding Insights
The study of intermolecular interactions is crucial for understanding the solid-state architecture and physicochemical properties of molecular crystals. For this compound, these interactions dictate how individual molecules recognize each other and assemble into a stable, three-dimensional lattice. While a specific crystallographic study for the title compound is not available in the surveyed literature, extensive research on closely related diaryl ureas, such as N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea, provides significant insight into the expected bonding patterns. researchgate.netresearchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystal to partition the crystal space into regions for each molecule. By analyzing the distances from the surface to the nearest atoms inside and outside, a "fingerprint" of the intermolecular contacts can be generated.
Based on analyses of analogous structures, the percentage contributions of various intermolecular contacts for a diaryl urea can be estimated. researchgate.netgazi.edu.trnih.gov The presence of the chlorine atom in the 3-position is expected to introduce C-H···Cl and Cl···Cl contacts, while the acetyl group provides an additional hydrogen bond acceptor (the carbonyl oxygen).
Table 1: Representative Intermolecular Contact Contributions in Diaryl Urea Crystals
| Intermolecular Contact Type | Description | Estimated Contribution |
| H···H | Represents the most abundant, albeit weaker, van der Waals interactions between hydrogen atoms on the molecular periphery. | 40 - 50% |
| C···H / H···C | Interactions involving aromatic and methyl hydrogens with carbon atoms. | 20 - 25% |
| O···H / H···O | Includes the crucial N-H···O hydrogen bonds from the urea moiety and weaker C-H···O contacts involving the acetyl group. | 8 - 15% |
| Cl···H / H···Cl | Contacts involving the chlorine atom, which can act as a weak hydrogen bond acceptor. | 8 - 10% |
| N···H / H···N | Contacts involving the urea nitrogen atoms. | 2 - 5% |
| C···C | π-π stacking interactions between the aromatic rings. | 2 - 4% |
| Note: The data in this table is illustrative and derived from published analyses of analogous chlorophenyl and acetylphenyl urea compounds. gazi.edu.trnih.gov The exact percentages for this compound would require specific crystallographic analysis. |
**4.3. Molecular Dynamics and Conformational Studies
The conformational landscape of this compound is defined by the rotational freedom around its single bonds. The central N-C(O)-N urea bridge is relatively rigid and planar due to resonance. The key conformational flexibility arises from the rotation of the two aromatic rings—the 4-acetylphenyl group and the 3-chlorophenyl group—relative to this central urea plane.
In the solid state, crystal structures of similar diaryl ureas show that the phenyl rings are significantly twisted out of the plane of the urea group. researchgate.netresearchgate.net This non-planar conformation is a result of minimizing steric hindrance between the ortho-hydrogens of the phenyl rings and the N-H groups of the urea bridge. The dihedral angle, which describes the twist between the mean planes of the two aromatic rings, is a critical parameter. In a related compound, N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea, this dihedral angle was found to be 11.6°. researchgate.net A similar twisted conformation is expected for this compound.
Molecular dynamics (MD) simulations could provide a more comprehensive exploration of the conformational landscape in different environments (e.g., in solution or at different temperatures). Such simulations would map the potential energy surface as a function of the key dihedral angles, revealing the lowest energy conformations and the energy barriers between them. While specific MD studies on this compound were not identified, research on other urea derivatives demonstrates the utility of MD in understanding molecular stability and interactions. jppres.com
The conformation of this compound can be influenced by its solvent environment. In the gas phase or in a non-polar solvent, intramolecular forces and steric effects would dominate its conformation. However, in polar or hydrogen-bonding solvents, intermolecular interactions between the solute and solvent molecules become significant.
Specifically, solvents capable of hydrogen bonding (like water, methanol (B129727), or DMSO) can compete with the intramolecular and intermolecular N-H···O hydrogen bonds that define the urea tape motif. This competition can disrupt the self-assembly observed in the solid state and may stabilize different molecular conformations. A detailed computational study, likely involving MD simulations in explicit solvent boxes, would be required to quantify these effects, but such a specific analysis for the title compound is not presently found in the literature.
Theoretical Prediction of Chemical Reactivity Indices
Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical reactivity indices. These indices are derived from the electronic structure of a molecule, primarily the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and are used to predict its stability and reactivity.
Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, a molecule with a small HOMO-LUMO gap is "soft," indicating lower stability and higher reactivity.
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and represents the molecule's polarizability.
The values are calculated using the following equations based on the energies of the HOMO and LUMO:
Hardness (η) ≈ (E_LUMO - E_HOMO) / 2
Softness (S) ≈ 2 / (E_LUMO - E_HOMO)
While specific DFT calculations for this compound are not published, these formulas provide the theoretical basis for how its reactivity would be quantified.
Electrophilicity (ω) is an index that measures the ability of a molecule to accept electrons. It is a critical descriptor for predicting how a molecule will behave in polar chemical reactions. It is defined in terms of the electronic chemical potential (μ) and chemical hardness (η).
The relevant equations are:
Chemical Potential (μ) ≈ (E_HOMO + E_LUMO) / 2
Electrophilicity Index (ω) = μ² / (2η)
A high electrophilicity index indicates a good electron acceptor. For this compound, the carbonyl carbon of the urea group and the acetyl group are expected to be primary electrophilic sites.
Nucleophilicity describes the ability of a molecule to donate electrons. While several nucleophilicity scales exist, a simple descriptor can be inferred from the HOMO energy; a higher HOMO energy corresponds to a greater ability to donate electrons and thus higher nucleophilicity. The nitrogen atoms of the urea bridge and the oxygen of the acetyl group are expected to be the main nucleophilic centers in the molecule.
Chemical Transformations and Synthesis of Derivatives Based on N 4 Acetylphenyl N 3 Chlorophenyl Urea Scaffold
Modification of the Acetyl Group
The acetyl group, with its reactive ketone functionality, is a primary site for derivatization. Transformations at this position can significantly alter the molecule's steric and electronic properties.
The ketone of the acetyl group can be readily reduced to a secondary alcohol, yielding N-(4-(1-hydroxyethyl)phenyl)-N'-(3-chlorophenyl)urea. This transformation is typically achieved using mild reducing agents to avoid potential side reactions with the urea (B33335) or chloro functionalities. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective reagent for this purpose. The resulting hydroxyl group can serve as a handle for further esterification or etherification reactions.
Table 1: Reduction of the Ketone Functionality
| Reactant | Reagent | Product |
|---|---|---|
| N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea | Sodium borohydride (NaBH₄) in Methanol | N-(4-(1-hydroxyethyl)phenyl)-N'-(3-chlorophenyl)urea |
The acetyl group's α-protons are acidic enough to participate in base-catalyzed condensation reactions with aldehydes, most notably the Claisen-Schmidt condensation, to form chalcone (B49325) derivatives. Acetophenones are frequently used as building blocks in the synthesis of chalcones. researchgate.net This reaction creates a new carbon-carbon double bond, extending the conjugation of the system. By reacting this compound with various substituted aromatic aldehydes in the presence of a base like sodium hydroxide, a series of complex chalcone-urea hybrids can be synthesized. These derivatives possess a characteristic α,β-unsaturated ketone system.
Table 2: Example of Claisen-Schmidt Condensation Reactions
| Aldehyde Reactant | Base Catalyst | Product |
|---|---|---|
| Benzaldehyde | NaOH | N-(4-(3-phenylacryloyl)phenyl)-N'-(3-chlorophenyl)urea |
| 4-Methoxybenzaldehyde | NaOH | N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)-N'-(3-chlorophenyl)urea |
| 4-Nitrobenzaldehyde | NaOH | N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)-N'-(3-chlorophenyl)urea |
Reactions Involving the Chloro-Substituted Phenyl Ring
The chlorine atom on the phenyl ring serves as a leaving group, enabling transformations via nucleophilic aromatic substitution or, more commonly, through metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. chemistrysteps.comlibretexts.orgpressbooks.pub In this compound, the chlorine atom is in the meta position relative to the urea linkage on its ring. The urea group itself is an ortho, para-director, and while it is an activating group, its influence does not strongly activate the meta position. Furthermore, the primary electron-withdrawing group (acetyl) is on the other phenyl ring, and its electronic effect is not directly transmitted to the chloro-substituted ring in a way that would sufficiently stabilize the negative charge of the Meisenheimer complex intermediate required for SNAr. libretexts.orgpressbooks.pub Consequently, standard SNAr reactions at the 3-chloro position are generally not feasible under typical conditions and would require harsh conditions or specialized catalytic systems.
A more effective strategy for modifying the chloro-substituted ring involves palladium-catalyzed cross-coupling reactions, which are highly versatile for forming new carbon-carbon and carbon-heteroatom bonds with aryl chlorides.
Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This method allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 3-position of the phenyl ring, leading to the synthesis of biaryl urea derivatives. mdpi.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
Table 3: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid | Palladium Catalyst | Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | N-(4-acetylphenyl)-N'-([1,1'-biphenyl]-3-yl)urea |
| Thiophene-3-boronic acid | Pd(dppf)Cl₂ | N-(4-acetylphenyl)-N'-(3-(thiophen-3-yl)phenyl)urea |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | N-(4-acetylphenyl)-N'-(4'-methoxy-[1,1'-biphenyl]-3-yl)urea |
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.orgacs.org This transformation is a powerful tool for replacing the chlorine atom with various amino groups, thereby creating more complex urea derivatives with additional nitrogen-containing functionalities. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides. wikipedia.org
Table 4: Examples of Buchwald-Hartwig Amination Reactions
| Amine | Palladium Precatalyst / Ligand | Product |
|---|---|---|
| Morpholine | Pd₂(dba)₃ / XPhos | N-(4-acetylphenyl)-N'-(3-morpholinophenyl)urea |
| Aniline | Pd(OAc)₂ / BINAP | N-(4-acetylphenyl)-N'-(3-(phenylamino)phenyl)urea |
| Benzylamine | PdCl₂(Amphos)₂ | N-(4-acetylphenyl)-N'-(3-(benzylamino)phenyl)urea |
Derivatization at the Urea Nitrogen Atoms
The N-H protons of the urea linkage are acidic and can be removed by a strong base to generate nucleophilic nitrogen anions. While both nitrogens can potentially be derivatized, the nitrogen atom adjacent to the electron-withdrawing acetylphenyl group (N-1) is more acidic and thus more likely to react with electrophiles than the nitrogen adjacent to the chlorophenyl group (N-3). This regioselectivity allows for controlled derivatization, such as alkylation or acylation, primarily at the N-1 position. Studies on related N-aryl ureas have explored such N-alkylation patterns. nih.gov
Table 5: Potential Derivatization at the Urea Nitrogen
| Reagent | Base | Probable Major Product (at N-1) |
|---|---|---|
| Methyl iodide (CH₃I) | Sodium hydride (NaH) | N-(4-acetylphenyl)-N-methyl-N'-(3-chlorophenyl)urea |
| Benzyl bromide (BnBr) | Potassium tert-butoxide (t-BuOK) | N-(4-acetylphenyl)-N-benzyl-N'-(3-chlorophenyl)urea |
| Acetyl chloride (CH₃COCl) | Pyridine | N-acetyl-N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea |
Synthesis and Characterization of Related Urea and Thiourea (B124793) Analogues.researchgate.net
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. This involves varying the substituents on the phenyl rings and replacing the urea oxygen with sulfur to form thioureas.
The most common method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine. nih.gov For this compound, this would involve reacting 4-acetylphenyl isocyanate with 3-chloroaniline (B41212), or 3-chlorophenyl isocyanate with 4-aminoacetophenone. Thiourea analogues are similarly prepared using isothiocyanates.
Table 3: Synthesis of Urea and Thiourea Analogues
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| 4-acetylphenyl isocyanate | 3-chloroaniline | Urea |
| 3-chlorophenyl isocyanate | 4-aminoacetophenone | Urea |
| 4-acetylphenyl isothiocyanate | 3-chloroaniline | Thiourea |
| 3-chlorophenyl isothiocyanate | 4-aminoacetophenone | Thiourea |
Exploration of Structure-Reactivity Relationships within Analogous Series
Structure-activity relationship (SAR) studies of diaryl ureas have shown that the nature and position of substituents on the aryl rings significantly influence their biological activity. nih.govmdpi.com For the series based on this compound, key structural features to consider are:
The Acetyl Group: This electron-withdrawing group at the para-position of one ring can participate in hydrogen bonding and influences the electronic properties of the adjacent nitrogen.
The Chloro Group: This electron-withdrawing but ortho-para directing group at the meta-position of the other ring affects the lipophilicity and electronic environment of the second nitrogen.
The Urea/Thiourea Moiety: The urea group is a rigid hydrogen bond donor-acceptor unit. Replacing the oxygen with sulfur to form a thiourea changes the bond angles, length, and hydrogen bonding capacity, which can impact biological activity.
By synthesizing analogues with different substituents (e.g., electron-donating groups like methoxy, or other halogens) at various positions, a quantitative structure-activity relationship (QSAR) can be developed to understand the influence of lipophilicity, electronic effects, and steric factors. nih.gov
Comparative Analysis of Synthetic Routes for Analogues
Several methods exist for the synthesis of unsymmetrical diaryl ureas, each with its advantages and disadvantages. nih.govresearchgate.net
Isocyanate-Based Synthesis: This is the most traditional and widely used method. nih.gov It is generally high-yielding and straightforward. However, isocyanates can be hazardous and moisture-sensitive.
Phosgene (B1210022) and Phosgene Equivalents: These reagents can be used to generate isocyanates in situ from amines, but their high toxicity is a significant drawback.
Carbamate Intermediates: Phenyl carbamates can be used as safer alternatives to isocyanates. nih.gov They react with amines to form ureas under milder conditions.
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods involving the Pd-catalyzed C-N cross-coupling of an aryl halide with a urea or a protected urea offer a versatile and general route to unsymmetrical diaryl ureas, accommodating a wide range of functional groups. nih.gov
The choice of synthetic route for preparing analogues of this compound would depend on the availability of starting materials, the desired scale of the reaction, and safety considerations. For laboratory-scale synthesis of a library of analogues for SAR studies, the isocyanate-based route or the Pd-catalyzed coupling might be the most practical choices.
Advanced Research Perspectives and Methodological Innovations
Application of Automated Synthesis and Flow Chemistry Techniques
The synthesis of complex molecules like N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea is being revolutionized by automated and continuous-flow methodologies. These techniques offer significant advantages over traditional batch processing in terms of safety, efficiency, scalability, and product purity. europa.eu
Flow chemistry, in particular, is highly advantageous for reactions that are exothermic or involve hazardous reagents, which can be a consideration in the synthesis of some chemical intermediates. europa.eu In a flow system, reagents are pumped through a network of tubes and mixed at a specific junction before entering a temperature-controlled reactor. europa.eu The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise control over reaction conditions and minimizing the formation of impurities. europa.eu
An automated synthesis platform for this compound could be developed based on these principles. Such a system would utilize computer-controlled pumps and valves to manage the delivery of starting materials, such as 4-aminoacetophenone and 3-chlorophenyl isocyanate, in a continuous stream. The process can be digitally defined and stored, allowing for on-demand synthesis with high reproducibility. nih.gov
Table 1: Comparison of Batch vs. Flow Chemistry for Urea (B33335) Synthesis
| Feature | Traditional Batch Synthesis | Automated Flow Chemistry |
|---|---|---|
| Reaction Control | Moderate; potential for temperature gradients and hotspots. | High; precise temperature and pressure control. europa.eu |
| Safety | Higher risk with large volumes of hazardous materials. | Enhanced; small reaction volumes minimize risk. europa.eu |
| Scalability | Challenging; often requires re-optimization of conditions. | Straightforward; achieved by running the system for longer periods. |
| Efficiency | Can be time-consuming with manual workup steps. | Faster reaction times and potential for integrated purification. europa.eu |
| Reproducibility | Variable; dependent on operator skill and equipment. | High; digitally controlled for consistent output. nih.gov |
Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry for predicting reaction outcomes and optimizing synthetic routes. rjptonline.org For the synthesis of ureas, ML models can be trained on large datasets of known reactions to predict key parameters like product yield, optimal reaction temperature, and necessary catalysts. chinesechemsoc.orgvisive.ai
These computational models function by translating chemical structures and reaction conditions into a machine-readable format, such as reaction SMILES or graph-based representations. rjptonline.orgchinesechemsoc.org An artificial neural network (ANN), often combined with a genetic algorithm (GA), can then analyze these inputs to identify the optimal conditions for a desired outcome. acs.orgresearchgate.net For instance, an ANN-GA model developed for urea-formaldehyde synthesis demonstrated superior predictive accuracy compared to traditional response surface methodology, achieving R² values greater than 0.99. acs.org
Table 2: Hypothetical AI Model Parameters for Optimizing Synthesis
| Input Parameter | Variable Range | Predicted Output |
|---|---|---|
| Solvent | Toluene (B28343), THF, Acetonitrile | Yield (%) |
| Temperature (°C) | 25 - 100 | Purity (%) |
| Reactant Molar Ratio | 1:1 to 1:1.5 | Reaction Time (h) |
| Catalyst | None, Pyridine, DMAP | By-product Formation (%) |
High-Throughput Crystallization and Structural Characterization Methods
Understanding the three-dimensional structure of this compound is fundamental. High-throughput screening methods are employed to rapidly explore a wide range of crystallization conditions (e.g., different solvents, temperatures, and concentrations) to produce single crystals suitable for X-ray diffraction analysis.
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in the solid state. Structural reports on analogous compounds, such as N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea, provide a template for the type of information that would be obtained. researchgate.netiucr.org This includes bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which in the fluoro-analogue was found to be 11.6 (2)°. researchgate.netiucr.org
Table 3: Crystallographic Data for the Analogous Compound N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₅H₁₃FN₂O₂ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | Pn | researchgate.net |
| a (Å) | 4.8061 (15) | researchgate.net |
| b (Å) | 6.617 (2) | researchgate.net |
| c (Å) | 20.364 (7) | researchgate.net |
| β (°) | 91.417 (10) | researchgate.net |
| Dihedral Angle (phenyl rings) | 11.6 (2)° | iucr.org |
Development of Novel Computational Models for Predicting Solid-State Properties
Beyond experimental characterization, computational modeling is a powerful tool for predicting the solid-state properties of molecular crystals like this compound. These models can forecast properties such as crystal morphology (shape), polymorphism (the ability to exist in multiple crystal forms), and the influence of solvents on crystal growth. psu.edu
For this compound, these computational tools could be used to:
Predict the most stable polymorph under different thermodynamic conditions.
Model the effect of different industrial solvents on crystal shape, which is crucial for processing and formulation.
Calculate surface energies and inter-surface interaction energies to understand potential agglomeration behavior. psu.edu
Exploration of this compound as a Chemical Building Block in Material Science
The molecular structure of this compound contains several reactive functional groups, making it a versatile chemical building block for the synthesis of more complex structures in material science. The exploration of its utility focuses on how these functional groups can be leveraged in reactions to form new covalent or supramolecular assemblies.
The key reactive sites include:
The Acetyl Group: The ketone and adjacent methyl group are classic handles for a variety of organic reactions. It can participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes, to form chalcone-like structures, which are themselves important precursors for heterocyclic compounds. iucr.orgresearchgate.net
The Urea Moiety: The N-H protons of the urea group are acidic and can be deprotonated. More importantly, they are excellent hydrogen bond donors. This hydrogen-bonding capability (N-H···O) is a powerful tool for directing the self-assembly of molecules into well-defined supramolecular polymers or networks. The incorporation of urea functionalities into polymer backbones is a known strategy for modifying material properties. researchgate.net
The Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution, allowing for the introduction of new functional groups. The chlorine substituent on one ring also provides a site for nucleophilic aromatic substitution or for participation in cross-coupling reactions.
The study in this area involves investigating the reactivity of these sites to use this compound as a monomer or cross-linking agent in polymerization, or as a synthon for creating novel organic materials, without focusing on the specific end-use properties of the materials produced. For example, biodegradable polymers have been synthesized using urea as a component to create controlled-release materials. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-aminoacetophenone |
| 3-chlorophenyl isocyanate |
| N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea |
| Urea |
| Urea-formaldehyde |
| Pyridine |
| Toluene |
| Tetrahydrofuran (B95107) (THF) |
| Acetonitrile |
| 4-(Dimethylamino)pyridine (DMAP) |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via urea-forming reactions between substituted isocyanates and amines. For example, reacting 4-acetylphenyl isocyanate with 3-chloroaniline in an inert solvent (e.g., dichloromethane) under controlled temperatures (0–25°C) ensures selective urea bond formation. Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1:1 molar ratio), and using catalysts like DMAP to enhance yield. Post-synthesis purification via column chromatography or recrystallization improves purity .
Q. How can researchers systematically evaluate the solubility and stability of this compound in different solvents?
- Methodological Answer : Solubility can be assessed using the shake-flask method: saturate solvents (e.g., water, DMSO, ethanol) with the compound, filter, and quantify dissolved material via UV-Vis spectroscopy. Stability studies involve incubating the compound in solvents at varying pH and temperatures, followed by HPLC analysis to track degradation. Hydrogen bonding from the urea group (as seen in analogous compounds) significantly influences solubility in polar solvents .
Advanced Research Questions
Q. What methodologies are critical for resolving the crystal structure of this compound using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals grown via slow evaporation (e.g., from acetonitrile/water mixtures) are mounted on a diffractometer. Data collection at low temperatures (100 K) minimizes thermal motion. SHELX software (e.g., SHELXL) refines the structure by iteratively adjusting atomic coordinates and thermal parameters. The urea moiety’s hydrogen-bonding network (N–H···O interactions) is key to stabilizing the crystal lattice .
Q. How can dose-response experiments be designed to assess the pharmacological activity of this compound against biological targets?
- Methodological Answer : Inspired by fenobam (a structurally related mGlu5 antagonist), in vitro assays (e.g., calcium flux in HEK293 cells expressing mGlu5) can test target modulation. Dose ranges (e.g., 10 nM–100 µM) are applied, with IC50 values calculated using nonlinear regression. Parallel pharmacokinetic studies in animal models (oral/intravenous dosing) assess bioavailability and metabolism, using LC-MS for quantification .
Q. What analytical strategies address contradictions in reported biological activities of urea derivatives like this compound?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. Orthogonal techniques (e.g., NMR, HRMS) confirm compound identity and purity. Functional assays (e.g., competitive binding vs. enzymatic activity) clarify mechanistic differences. Meta-analysis of literature data using tools like PCA (Principal Component Analysis) identifies structural determinants (e.g., acetyl vs. nitro substituents) linked to activity .
Q. How can substituent effects (e.g., acetyl and chlorophenyl groups) on electronic properties and reactivity be quantified?
- Methodological Answer : Computational methods (DFT calculations, Gaussian09) predict electron distribution and frontier molecular orbitals. Experimentally, Hammett constants (σ) correlate substituent electronic effects with reaction rates (e.g., hydrolysis). Spectroscopic techniques (FTIR, Raman) detect changes in vibrational modes of the urea group due to substituent-induced polarization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
